molecular formula C15H17NO3S B8725628 (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID

(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID

Cat. No.: B8725628
M. Wt: 291.4 g/mol
InChI Key: PLZMSWMCRNQSIV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is a chiral compound with a complex structure that includes a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the methanoyl group: This step often involves acylation reactions using suitable acylating agents.

    Formation of the amino acid backbone: This can be done through standard peptide coupling reactions, using reagents such as carbodiimides.

    Chiral resolution: The final step involves separating the (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanoyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to DNA or proteins, thereby influencing gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-[(1-benzo[b]thiophen-2-yl-methanoyl)-amino]-4-methyl-pentanoic acid: The enantiomer of the compound, which may have different biological activities.

    Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents, which can exhibit varying properties.

Uniqueness

(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is unique due to its specific chiral configuration and the presence of both the benzo[b]thiophene moiety and the amino acid backbone. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

(2S)-2-(1-benzothiophene-2-carbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C15H17NO3S/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

PLZMSWMCRNQSIV-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

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